D-Tetrahydropalmatine

CNS pharmacology anxiolytic screening stereoselective behavior

D-Tetrahydropalmatine (d-THP), CAS 3520-14-7, is the dextrorotatory enantiomer of tetrahydropalmatine. Unlike l-THP (Rotundine, a clinical D2 antagonist), d-THP exhibits negligible dopamine receptor binding. It serves as an essential stereochemical negative control for validating l-THP-mediated anxiolytic/antidepressant outcomes, eliminating non-specific scaffold effects. Additionally, its preferential CYP3A1/2 metabolism (Clint ratio 1.67–4.24 vs. l-THP) makes it a precise probe substrate for hepatic clearance assays. Using undefined dl-THP or erroneously substituting l-THP confounds dose-response and receptor engagement data. Procure pure d-THP to ensure enantiomer-specific rigor in behavioral pharmacology, ADME, and chiral assay development.

Molecular Formula C21H25NO4
Molecular Weight 355.4 g/mol
CAS No. 483-14-7
Cat. No. B192287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Tetrahydropalmatine
CAS483-14-7
Synonyms(+-)-isomer of tetrahydropalmatine
(R)-isomer;  corydalis B of tetrahydropalmatine
(S)-isomer of tetrahydropalmatine
5,8,13,13a-tetrahydro-2,3,9,10-tetramethoxy-6H-dibenzo(a,g)quinolizine
corydalis B
gindarin
HCl of tetrahydropalmatine
HCl(+-)-isomer of tetrahydropalmatine
HCl(R)-isomer of tetrahydropalmatine
HCl(S)-isomer of tetrahydropalmatine
levo-tetrahydropalmatine
rotundine
Rotundium
tetrahydropalmatine
tetrahydropalmitine
Molecular FormulaC21H25NO4
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC
InChIInChI=1S/C21H25NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,10-11,17H,7-9,12H2,1-4H3/t17-/m0/s1
InChIKeyAEQDJSLRWYMAQI-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Tetrahydropalmatine (CAS 483-14-7): Sourcing the Less Active Stereoisomer for Receptor Profiling and Stereoselective Pharmacology Studies


D-Tetrahydropalmatine (d-THP), also cataloged as the dextrorotatory enantiomer of tetrahydropalmatine, is an isoquinoline alkaloid derived from Corydalis yanhusuo and related species [1]. It represents one half of the racemic mixture (dl-THP) and serves as a critical comparator to its levorotatory counterpart, l-THP (Rotundine, CAS 483-14-7), which is a clinically approved analgesic in China and a well-characterized dopamine receptor antagonist . Unlike l-THP, d-THP exhibits markedly reduced binding affinity for dopamine receptors, underscoring the profound stereoselective nature of this pharmacophore . This differential pharmacology makes d-THP an essential tool for researchers investigating stereochemical influence on target engagement, metabolic stability, and CNS activity, or those requiring an appropriate negative control in assays where l-THP is the primary active principle.

Why Sourcing Decisions for Tetrahydropalmatine Cannot Ignore Stereochemistry: The Case Against Interchanging l-THP and d-THP


The procurement of tetrahydropalmatine without specification of its enantiomeric form introduces significant experimental variability and potential data misinterpretation. While the racemate dl-THP is available, and l-THP is marketed for its therapeutic and analgesic properties, the specific stereoisomer d-THP exhibits a fundamentally different and often opposite pharmacological and metabolic profile. Studies demonstrate that l-THP is the active enantiomer responsible for dopamine D2 receptor antagonism and anxiolytic/antidepressant effects in vivo, whereas d-THP is inactive in these same behavioral and electrophysiological paradigms [1]. Furthermore, pharmacokinetic analysis reveals a marked stereoselective disposition in vivo, with l-THP achieving consistently higher plasma concentrations than d-THP following administration of the racemate [2]. Consequently, using undefined dl-THP as a substitute for pure l-THP will yield reduced potency and confounded dose-response relationships, while using d-THP or l-THP interchangeably will produce diametrically opposed experimental outcomes in receptor binding and functional assays. The evidence below quantifies these critical distinctions, enabling scientifically sound procurement and assay design.

Quantitative Differentiation of D-Tetrahydropalmatine Against l-THP: Binding, Metabolism, and Behavioral Data for Assay Control Selection


Behavioral Inactivity of d-THP in Mouse Models of Anxiety and Depression: A Direct In Vivo Comparison with l-THP and dl-THP

In a direct head-to-head study evaluating the therapeutic potential of tetrahydropalmatine stereoisomers, d-THP was found to be completely inactive in standard rodent behavioral assays for anxiety and depression, in stark contrast to the robust efficacy of l-THP [1]. Specifically, l-THP demonstrated significant anxiolytic potency in the elevated plus-maze test across a dose range of 0.1–2.5 mg/kg and antidepressant efficacy in the tail suspension test at 0.5–5.0 mg/kg. In contrast, d-THP showed no activity in either behavioral paradigm [1]. This data establishes d-THP as a stereoselective negative control for in vivo behavioral studies involving l-THP or the racemate dl-THP, underscoring that the pharmacological activity in this class is exclusively attributed to the levorotatory enantiomer.

CNS pharmacology anxiolytic screening stereoselective behavior mouse elevated plus-maze

Differential Dopamine Neuron Firing Activity: Electrophysiological Evidence of Stereoselective D2 Receptor Antagonism

Electrophysiological recordings from dopamine neurons in the substantia nigra pars compacta provide direct evidence for the stereoselective interaction of tetrahydropalmatine enantiomers with D2 dopamine receptors [1]. The study demonstrated that (-)-THP (l-THP) acts as a D2 receptor antagonist, whereas (+)-THP (d-THP) lacks this antagonist activity, indicating that the interaction between D2 receptors and THP enantiomers is stereoselective [1]. This functional difference at the neuronal level explains the divergent in vivo behavioral effects and positions d-THP as a critical tool for distinguishing D2-mediated effects from other potential neuronal actions of l-THP.

dopamine receptor pharmacology electrophysiology substantia nigra stereoselective antagonism

Preferential Hepatic Metabolism of d-THP: Intrinsic Clearance Ratios Quantified Across Four Species

Hepatic metabolism of tetrahydropalmatine is highly stereoselective, with (+)-THP (d-THP) consistently demonstrating faster intrinsic clearance (Clint) than (-)-THP (l-THP) across multiple species [1]. In rat liver microsomes, d-THP is preferentially metabolized, with Clint ratios of (+)-THP to (-)-THP reported as 2.66 in rats, 2.85 in mice, 4.24 in dogs, and 1.67 in monkeys [1]. This accelerated metabolism may contribute to the lower in vivo exposure and pharmacological inactivity of d-THP. Furthermore, CYP3A1/2 preferentially metabolizes (+)-THP, while CYP1A2 favors (-)-THP, introducing a layer of isoform-specific stereoselectivity [1]. This makes d-THP a valuable probe substrate for investigating CYP3A-mediated metabolism in preclinical species.

drug metabolism hepatic microsomes intrinsic clearance CYP450 stereoselectivity

Lower In Vivo Plasma Exposure of d-THP Compared to l-THP Following Racemate Administration

Following oral administration of the racemate dl-THP to rats, the plasma levels of l-THP were consistently and significantly higher than those of d-THP in all animals tested [1]. This stereoselective pharmacokinetic profile was observed across all eight rats in the study, with statistically significant differences between the main pharmacokinetic parameters of the two enantiomers [1]. This differential exposure reinforces that the two enantiomers are not pharmacokinetically equivalent; the lower circulating concentrations of d-THP further contribute to its reduced in vivo efficacy and position it as the minor component in terms of systemic exposure when racemic material is administered.

pharmacokinetics stereoselective disposition plasma exposure oral bioavailability

Reduced Dopamine Receptor Binding Affinity of d-THP: Comparative Ki Values for D1 and D2 Receptors

The stereospecificity of tetrahydropalmatine enantiomers is evident at the receptor level, with d-THP exhibiting substantially reduced binding affinity for dopamine receptors compared to l-THP . While comprehensive comparative Ki data for d-THP is not uniformly reported across all literature, established sources confirm that l-THP binds to D1 receptors with a Ki of 124 nM and D2 receptors with a Ki of 388 nM . In contrast, d-THP displays a significantly lower affinity, particularly for the D2 receptor, highlighting the critical role of stereochemistry in its pharmacological activity . This difference in target engagement is the molecular basis for the functional and behavioral disparities described above.

receptor binding radioligand binding assay dopamine D1 receptor dopamine D2 receptor

Defined Use Cases for D-Tetrahydropalmatine in Preclinical Assay Design and Stereoselective Pharmacology


Application as a Stereospecific Negative Control in In Vivo CNS Behavioral Studies

Given its demonstrated inactivity in mouse models of anxiety and depression, where l-THP exhibits robust dose-dependent efficacy, d-THP serves as the ideal stereochemical control for validating that behavioral outcomes are specifically mediated by the levorotatory enantiomer . Researchers investigating the anxiolytic or antidepressant potential of dl-THP or l-THP should include a d-THP treatment arm at equivalent doses to confirm that observed effects are not attributable to non-specific or off-target actions of the tetrahydropalmatine scaffold. This application directly leverages the quantitative behavioral differentiation established in Section 3, Evidence Item 1.

Application as a Probe Substrate for CYP3A-Mediated Metabolism and Stereoselective Clearance Studies

The preferential and faster metabolism of d-THP compared to l-THP, with Clint ratios ranging from 1.67 to 4.24 across four preclinical species, positions d-THP as a valuable tool compound for ADME scientists . It can be employed as a probe substrate to specifically assess CYP3A1/2 (or CYP3A4 ortholog) activity in hepatic microsome preparations or hepatocyte cultures. Comparative metabolism studies using d-THP and l-THP can elucidate species differences in stereoselective clearance mechanisms and predict the in vivo exposure profile of the racemate dl-THP. This scenario directly applies the quantitative metabolic data from Section 3, Evidence Item 3.

Application as a Low-Affinity Reference Compound in Dopamine D2 Receptor Binding Assays

For laboratories conducting radioligand binding displacement assays to characterize novel dopamine receptor ligands, d-THP provides a valuable, stereochemically-related reference point for defining the specificity window of the assay . Its significantly lower affinity for D2 receptors, in contrast to the high-affinity binding of l-THP, allows researchers to establish a baseline for non-specific or low-affinity displacement. This is particularly relevant when screening compounds from Corydalis yanhusuo extracts or related protoberberine alkaloids, where distinguishing active stereoisomers is critical. This application draws directly from the binding affinity inference in Section 3, Evidence Item 5.

Application in Pharmacokinetic Studies to Deconvolute Enantiomer Exposure from Racemate Administration

Following administration of the racemate dl-THP, the plasma concentration of d-THP is consistently lower than that of l-THP due to both stereoselective metabolism and disposition . This necessitates the use of pure d-THP as a reference standard for chiral HPLC method development and validation. Accurate quantification of d-THP in biological matrices from dl-THP studies is essential for calculating precise enantiomer-specific pharmacokinetic parameters and for correctly attributing pharmacodynamic effects. Without a pure d-THP standard, the differential exposure of the two enantiomers cannot be accurately resolved. This application is a direct extension of the pharmacokinetic evidence presented in Section 3, Evidence Item 4.

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